2-Hydrazinyl-4-iodopyridine

Vue d'ensemble

Description

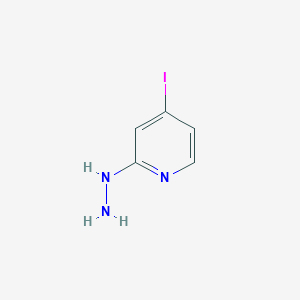

2-Hydrazinyl-4-iodopyridine is a chemical compound with the CAS Number: 1057393-44-8 . It has a molecular weight of 235.03 and its IUPAC name is 2-hydrazino-4-iodopyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) . This indicates that the compound has a pyridine ring with an iodine atom and a hydrazine group attached to it.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Hydrazinyl-4-iodopyridine is a valuable chemical intermediate utilized in various synthesis processes. Its potential in the formation of 2,4-disubstituted pyridines is noteworthy. For instance, 2-bromo-4-iodopyridine, closely related to this compound, is synthesized from 2-bromopyridine and serves as a crucial building block for synthesizing 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions. This synthesis pathway underscores the compound's role in creating complex chemical structures (Duan et al., 2004).

Catalytic and Coordination Chemistry

The compound's utility extends to catalytic and coordination chemistry, particularly in the formation of complex chemical structures. The coordination compounds of oligopyridine ligands, to which this compound is structurally related, find applications in diverse research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. Terpyridines, a class of compounds related to this compound, are known for their utility in a wide array of reactions, ranging from artificial photosynthesis to organic transformations, highlighting the compound's relevance in catalytic applications (Winter et al., 2011).

Supramolecular Chemistry and Sensor Development

This compound derivatives have been extensively studied for their role in supramolecular chemistry, particularly in the development of molecular switches, metallo-assemblies, and sensors. The versatility of the hydrazone functional group, which is integral to these compounds, is leveraged for the synthesis of diverse structures. This versatility is crucial for applications such as controlling the properties of self-assembled systems, forming dynamic metallogrids, and detecting various chemical entities, ranging from metal cations to neutral molecules (Su & Aprahamian, 2014).

Antimicrobial and Pharmacological Applications

The antimicrobial potential of this compound derivatives is significant. For instance, certain synthesized compounds exhibit antimicrobial activities comparable to established reference drugs, highlighting their potential in pharmacological applications. The compound's derivatives, particularly when functionalized with appropriate substituents, demonstrate noteworthy biological activities (Abdel Salam et al., 2014).

Spectroanalytical Studies

The compound and its derivatives are also of interest in spectroanalytical studies. For instance, the vibrational spectra of 2-amino-5-iodopyridine, structurally similar to this compound, have been extensively studied using various analytical techniques. These studies provide insights into the compound's structural and electronic properties, further facilitating its application in various scientific domains (Sundaraganesan et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 .

Relevant Papers The search results include a paper titled "Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies" . This paper discusses the potential of hydrazinyl 1,2,4-triazoles derivatives, which could include 2-Hydrazinyl-4-iodopyridine, as acetylcholinesterase inhibitors. The paper includes synthesis, biological evaluation, kinetics mechanism studies, and molecular docking and simulation studies .

Propriétés

IUPAC Name |

(4-iodopyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDVSPXAYBJQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)

![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2669776.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669795.png)